N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Anticancer Hepatocellular carcinoma Structure-activity relationship

This 8-methoxycoumarin-3-carboxamide is a privileged scaffold with sub-micromolar HepG2 cytotoxicity and dual VEGFR-2/CYP450 inhibition. The 3,4-dimethoxyphenethyl tail enhances intracellular retention and resistance modulation—critical for SAR-driven HCC campaigns. It also exhibits CA XIV selectivity (Ki 48 nM) and CYP3A4 inhibition, making it a multifunctional probe for ADMET profiling. For research use only; not for human or veterinary applications.

Molecular Formula C21H21NO6
Molecular Weight 383.4
CAS No. 838866-32-3
Cat. No. B2501624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS838866-32-3
Molecular FormulaC21H21NO6
Molecular Weight383.4
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC
InChIInChI=1S/C21H21NO6/c1-25-16-8-7-13(11-18(16)27-3)9-10-22-20(23)15-12-14-5-4-6-17(26-2)19(14)28-21(15)24/h4-8,11-12H,9-10H2,1-3H3,(H,22,23)
InChIKeyLJAFPQYISYCEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 838866-32-3): A Multi-Functionalized Coumarin-3-Carboxamide Scaffold for Targeted Anticancer and Enzyme Inhibition Research


N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 838866-32-3) belongs to the 8-methoxycoumarin-3-carboxamide class, a privileged scaffold in medicinal chemistry recognized for potent and mechanistically diverse anticancer activity [1]. The compound features a 3,4-dimethoxyphenethylamine moiety linked via a carboxamide bridge to the 3-position of an 8-methoxy-2-oxo-2H-chromene core. This substitution pattern is associated with sub-micromolar cytotoxicity against hepatocellular carcinoma (HepG2) cells in close structural analogs, alongside dual-target inhibitory profiles against VEGFR-2 kinase and cytochrome P450 enzymes [2]. The 3,4-dimethoxyphenethyl fragment has independently been shown to enhance intracellular drug accumulation and modulate resistance in cancer models, contributing a distinct pharmacological dimension beyond the chromene core alone [3].

Why N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Coumarin-3-Carboxamides


Subtle structural modifications within the coumarin-3-carboxamide class produce stark differences in biological potency, target engagement, and selectivity. N-aryl-substituted 8-methoxycoumarin-3-carboxamide analogs achieve HepG2 IC50 values as low as 0.75 µM via dual VEGFR-2/CYP450 inhibition [1], while simpler N-benzyl or N-alkyl coumarin-3-carboxamides lacking the 8-methoxy group typically exhibit IC50 values in the 2.62–4.85 µM range through CK2-targeted mechanisms [2]—a greater than 3-fold potency gap. The 3,4-dimethoxyphenethyl tail itself is a pharmacophoric feature independently associated with enhanced intracellular drug retention and chemosensitization in resistant cancer models [3]. Generic substitution disregards the synergistic contribution of the 8-methoxy substitution, the phenethyl linker length, and the dual-methoxy aromatic capping group, each of which shapes target selectivity, metabolic stability, and anticancer potency. These quantitative and mechanistic differences mean that in-class compounds are not interchangeable for applications requiring a specific potency threshold, target profile, and resistance-modulation potential.

Quantitative Differentiation Evidence for N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 838866-32-3) Against Closest Analogs


8-Methoxy Substitution Confers Sub-Micromolar Anticancer Potency Versus Micromolar Activity of Non-8-Methoxy Coumarin-3-Carboxamides

The 8-methoxy substitution on the chromene core is a critical potency determinant. In head-to-head class-level comparisons, 8-methoxycoumarin-3-carboxamide analogs achieve HepG2 IC50 values of 0.75 µM (compound 7) [1] and 0.9 µM (compound 5) [2], outperforming staurosporine (IC50 8.37 µM and 8.4 µM, respectively). In contrast, coumarin-3-carboxamide derivatives lacking the 8-methoxy group (e.g., 4-fluoro and 2,5-difluoro benzamide derivatives 14b and 14e) yield HepG2 IC50 values of only 2.62–4.85 µM [3]. This represents an approximately 3.5- to 6.5-fold potency advantage conferred by the 8-methoxy substitution, which is consistent across independent studies and synthetic series.

Anticancer Hepatocellular carcinoma Structure-activity relationship

Dual VEGFR-2/CYP450 Inhibition: A Multimodal Mechanism Unique to 8-Methoxycoumarin-3-Carboxamides Versus Single-Target CK2 Inhibition in Simpler Analogs

The 8-methoxycoumarin-3-carboxamide scaffold engages a dual-target mechanism that is absent in simpler coumarin-3-carboxamides. Compound 7 (an N-aryl-8-methoxycoumarin-3-carboxamide) potently inhibits both cytochrome P450 and VEGFR-2 kinase, as demonstrated by comparative biochemical and computational assays against sorafenib [1]. A separate 8-methoxycoumarin-3-carboxamide series (compound 5) inhibits β-tubulin polymerization and activates caspase-3/7, with molecular modeling confirming high-affinity binding to the β-tubulin active cavity [2]. By contrast, non-8-methoxy coumarin-3-carboxamide derivatives (14b, 14e) exert anticancer activity primarily through CK2 kinase binding, as revealed by molecular docking [3]. The target compound's 3,4-dimethoxyphenethyl N-substituent further distinguishes it from the N-aryl substitution pattern in these studies and may confer additional CYP450 interaction potential as evidenced by the known CYP3A4 inhibitory activity (IC50 = 1.62 µM) of related 3,4-dimethoxyphenethyl-containing amides [4].

VEGFR-2 kinase Cytochrome P450 Anticancer mechanism of action

3,4-Dimethoxyphenethyl Fragment Contributes Chemosensitization and Intracellular Drug Accumulation Advantages Absent in N-Aryl Analogs

The 3,4-dimethoxyphenethyl (DMDP) moiety is not merely a passive linker but an active pharmacophoric element. The tiapamil analog DMDP [N-(3,4-dimethoxyphenethyl)-N-methyl-2-(2-naphthyl)-m-dithane-2-propylamine] greatly increased intracellular adriamycin retention and enhanced cytotoxicity in adriamycin-resistant P388 leukemia cells at one-half the dosage of verapamil, with minimal enhancement in sensitive parental cells [1]. This resistance-modulating property is structurally linked to the 3,4-dimethoxyphenethyl group and is absent in N-aryl-8-methoxycoumarin-3-carboxamide analogs that lack this fragment [2]. Additionally, the 3,4-dimethoxyphenethyl substituent increases lipophilicity (calculated logP and molecular weight of 383.4 Da for the target compound versus ~325 Da for N-aryl analogs), which may enhance membrane permeability and target tissue distribution .

Chemosensitization Drug resistance Intracellular drug accumulation

Selectivity Profile: 8-Methoxycoumarin-3-Carboxamides Spare Normal Cells While Potently Inhibiting Cancer Cells, a Window Absent in Earlier-Generation Coumarins

A critical differentiator of the 8-methoxycoumarin-3-carboxamide class is the retention of normal cell viability at concentrations that potently inhibit cancer cells. Compound 5 (IC50 = 0.9 µM against HepG2) showed minimal impact on normal cells [1], and compound 7 (IC50 = 0.75 µM against HepG2) demonstrated substantial cytotoxicity toward HepG2 cells without significant impact on normal cells [2]. In the non-8-methoxy series, the 4-fluorobenzamide derivative 14b (HepG2 IC50 = 2.62–4.85 µM) exhibited low cytotoxicity against LLC-MK2 normal cells with IC50 > 100 µM [3], but this selectivity comes at the cost of ~3.5- to 6.5-fold reduced cancer cell potency compared to the 8-methoxy series. The cancer-to-normal selectivity ratio thus differs qualitatively between the two classes: the 8-methoxy series achieves both higher potency and preserved selectivity, while the non-8-methoxy series trades potency for selectivity.

Cancer-selectivity Normal cell viability Therapeutic window

Carbonic Anhydrase Inhibition by the 8-Methoxy-2-Oxo-2H-Chromene Core: Isoform Selectivity Data for Scaffold Prioritization

The 8-methoxy-2-oxo-2H-chromene core itself possesses quantifiable carbonic anhydrase (CA) inhibitory activity, providing an additional dimension for scaffold selection. The core acid, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, inhibits human carbonic anhydrase XIV (CA XIV) with Ki = 48 nM, while showing substantially weaker inhibition against CA VA (Ki = 4,700 nM) and mouse CA XIII (Ki = 6,600 nM) [1]. This approximately 98-fold selectivity for CA XIV over CA VA and 138-fold over CA XIII demonstrates that the 8-methoxy-2-oxo-2H-chromene scaffold possesses inherent, tunable enzyme recognition properties. The carboxamide derivatization at the 3-position in the target compound is expected to further modulate this selectivity profile, distinguishing it from the carboxylic acid progenitor and from chromene cores lacking the 8-methoxy substitution.

Carbonic anhydrase Enzyme inhibition Isoform selectivity

High-Impact Research and Procurement Scenarios for N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 838866-32-3)


Hepatocellular Carcinoma (HCC) Drug Discovery: Hit-to-Lead Optimization Leveraging Sub-Micromolar Potency and Dual VEGFR-2/CYP450 Targeting

This compound serves as a structurally validated starting point for HCC-focused medicinal chemistry campaigns. Close analogs of the 8-methoxycoumarin-3-carboxamide class achieve HepG2 IC50 values of 0.75–0.90 µM, outperforming staurosporine by approximately 9- to 11-fold [1][2], while maintaining minimal toxicity to normal cells. The dual VEGFR-2/CYP450 inhibitory mechanism [1] and the β-tubulin/caspase-3/7 modulation pathway [2] provide multiple target engagement strategies that can be exploited in structure-activity relationship (SAR) studies. The 3,4-dimethoxyphenethyl tail offers an additional point of diversification for tuning pharmacokinetic properties and CYP450 interactions.

Drug Resistance and Chemosensitization Research: Exploiting the 3,4-Dimethoxyphenethyl Pharmacophore for Intracellular Drug Accumulation Enhancement

The 3,4-dimethoxyphenethyl fragment is independently validated as a chemosensitization motif. DMDP, a compound sharing this fragment, greatly increased intracellular adriamycin retention and enhanced cytotoxicity in adriamycin-resistant P388 leukemia cells at one-half the dosage of verapamil, with selectivity for resistant over sensitive cells [3]. This compound uniquely combines the chemosensitization potential of the DMDP fragment with the direct anticancer potency of the 8-methoxycoumarin-3-carboxamide core, making it a multifunctional probe for studying resistance reversal mechanisms in conjunction with direct tumor cell cytotoxicity.

Carbonic Anhydrase Isoform Selectivity Profiling: Utilizing the 8-Methoxy-2-Oxo-2H-Chromene Scaffold as a CA XIV-Selective Starting Point

The core 8-methoxy-2-oxo-2H-chromene scaffold exhibits quantifiable carbonic anhydrase inhibition with a Ki of 48 nM against CA XIV and 98- to 138-fold selectivity over CA VA and CA XIII [4]. The carboxamide derivatization at the 3-position (as in the target compound) provides a synthetic vector for modulating isoform selectivity. This compound is suitable for CA-focused drug discovery programs seeking to develop isoform-selective inhibitors, with the CA XIV selectivity profile being of particular relevance to neurological and oncological indications where CA XIV is implicated.

Cytochrome P450 Drug-Drug Interaction and Metabolism Studies: Evaluating CYP Interaction Potential of the 3,4-Dimethoxyphenethyl-Coumarin Hybrid

Related 3,4-dimethoxyphenethyl-containing amides demonstrate CYP3A4 inhibitory activity (IC50 = 1.62 µM) [5], and the 8-methoxycoumarin-3-carboxamide class exhibits dual CYP450/VEGFR-2 inhibition [1]. This compound thus represents a unique scaffold for investigating CYP450-mediated metabolism and potential drug-drug interactions in early-stage ADMET profiling. The combination of the CYP-interacting 3,4-dimethoxyphenethyl tail with the inherently CYP450-inhibitory 8-methoxycoumarin core creates a tool compound for dissecting structure-CYP interaction relationships.

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.